molecular formula C18H24N2O4S B7137067 N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide

N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide

Cat. No.: B7137067
M. Wt: 364.5 g/mol
InChI Key: VCPQKMRBRRABLG-UHFFFAOYSA-N
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Description

N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzoxazine ring, a cyclohexyl group, and an ethylsulfinyl substituent, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-3-25(23)13-7-4-6-12(10-13)19-18(22)14-8-5-9-15-16(14)24-11(2)17(21)20-15/h5,8-9,11-13H,3-4,6-7,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPQKMRBRRABLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1CCCC(C1)NC(=O)C2=C3C(=CC=C2)NC(=O)C(O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine ring, followed by the introduction of the cyclohexyl group and the ethylsulfinyl substituent. Common reagents used in these reactions include cyclohexanone, ethylsulfinyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the benzoxazine ring can be reduced to form alcohol derivatives.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine
  • 2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine

Uniqueness

Compared to similar compounds, N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its benzoxazine ring and ethylsulfinyl substituent contribute to its potential as a versatile building block in organic synthesis and its promising bioactive properties.

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